4-(3-Methoxypropoxy)benzaldehyde
CAS No.: 42580-35-8
Cat. No.: VC21084842
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42580-35-8 |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 4-(3-methoxypropoxy)benzaldehyde |
Standard InChI | InChI=1S/C11H14O3/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Standard InChI Key | UAAGRUIKVGFWOZ-UHFFFAOYSA-N |
SMILES | COCCCOC1=CC=C(C=C1)C=O |
Canonical SMILES | COCCCOC1=CC=C(C=C1)C=O |
Introduction
Chemical Identity and Structure
4-(3-Methoxypropoxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core with a 3-methoxypropoxy substituent at the para position. This functional group arrangement gives the compound its distinctive chemical properties and reactivity profile. The compound features a benzene ring with an aldehyde group and a methoxypropoxy chain, creating a structure with multiple reactive sites that make it valuable for synthetic applications.
Chemical Identifiers
The compound is precisely identified through various chemical nomenclature systems, enabling researchers to accurately reference it in scientific literature and databases. The following table presents the key identifiers for 4-(3-Methoxypropoxy)benzaldehyde:
Identifier Type | Value |
---|---|
CAS Number | 42580-35-8 |
IUPAC Name | 4-(3-methoxypropoxy)benzaldehyde |
Molecular Formula | C₁₁H₁₄O₃ |
Molecular Weight | 194.23 g/mol |
InChI | InChI=1S/C11H14O3/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6,9H,2,7-8H2,1H3 |
InChIKey | UAAGRUIKVGFWOZ-UHFFFAOYSA-N |
PubChem Compound ID | 17606903 |
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(3-Methoxypropoxy)benzaldehyde is essential for its proper handling, storage, and application in various synthetic procedures. These properties determine its behavior in reactions and influence its potential uses.
Physical Properties
The compound exists as a liquid at standard conditions and exhibits specific physical characteristics that affect its handling and application:
Chemical Properties
The chemical reactivity of 4-(3-Methoxypropoxy)benzaldehyde is primarily determined by its functional groups:
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The aldehyde group (-CHO) makes it reactive towards nucleophiles and suitable for condensation reactions.
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The ether linkage in the 3-methoxypropoxy group provides stability to the molecule while potentially participating in certain reactions.
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The aromatic ring enables various electrophilic substitution reactions under appropriate conditions.
These properties make the compound valuable in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical research.
Synthesis Methods
Multiple synthetic routes to 4-(3-Methoxypropoxy)benzaldehyde have been documented in scientific literature, each with varying conditions, reagents, and yields.
Williamson Ether Synthesis
The most common approach involves a Williamson ether synthesis starting with 4-hydroxybenzaldehyde. The reaction typically proceeds under the following conditions:
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Base-catalyzed reaction of 4-hydroxybenzaldehyde with 3-methoxypropyl halide
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Typically performed in methanol at 20°C for 48 hours
The general reaction can be represented as:
4-Hydroxybenzaldehyde + 3-Methoxypropyl halide → 4-(3-Methoxypropoxy)benzaldehyde
This synthetic route is favored for its relative simplicity and moderate yields, though optimization of reaction conditions may improve efficiency.
Applications and Uses
4-(3-Methoxypropoxy)benzaldehyde serves various functions in organic chemistry and related fields, with applications spanning multiple domains.
Synthetic Intermediate
The compound is primarily used as a synthetic intermediate in the creation of more complex molecules. Its aldehyde group provides a reactive site for numerous transformations:
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Condensation reactions (aldol, Knoevenagel, etc.)
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Reduction to corresponding alcohols
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Oxidation to carboxylic acids
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Formation of imines and related nitrogen-containing compounds
Material Science
The compound may find applications in material science, particularly in the development of specialty polymers and functional materials. The aldehyde group can participate in polymerization reactions or serve as an attachment point for other functional moieties.
Classification Element | Details |
---|---|
Signal Word | Warning |
Pictogram | GHS07 (Exclamation mark) |
Hazard Category | Acute toxicity, Skin irritation, Eye irritation, STOT SE |
These classifications indicate that while the compound presents certain hazards, they are generally of moderate severity.
Hazard Statements
The specific hazards associated with 4-(3-Methoxypropoxy)benzaldehyde include:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Measures
For safe handling and use, the following precautionary measures are recommended:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Related Compounds
Several structurally related compounds share similar features with 4-(3-Methoxypropoxy)benzaldehyde, providing context for understanding its properties and potential applications.
Structurally Similar Compounds
The following table presents compounds with structural similarities to 4-(3-Methoxypropoxy)benzaldehyde:
Compound Name | CAS Number | Distinguishing Features |
---|---|---|
4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | 172900-75-3 | Additional methoxy group at position 3 |
3-Methoxy-4-(methoxymethoxy)benzaldehyde | 5533-00-6 | Different arrangement of substituents |
3-Ethoxy-4-methoxybenzaldehyde | - | Ethoxy and methoxy substituents instead of methoxypropoxy |
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | 621-59-0 | Simpler structure with hydroxy and methoxy groups |
These related compounds often share similar synthetic routes and applications, though specific properties may vary based on the exact substituent patterns.
Derivative Compounds
Derivatives of 4-(3-Methoxypropoxy)benzaldehyde include:
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(4-(3-Methoxypropoxy)phenyl)methanol - formed by reduction of the aldehyde group
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4-(3-Methoxypropoxy)benzoic acid - formed by oxidation of the aldehyde group
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Schiff bases derived from condensation with amines
These derivatives extend the utility of the parent compound in various synthetic applications.
Supplier | Quantity | Price (USD) | Reference Date |
---|---|---|---|
TRC | 100 mg | $100 | 12/16/2021 |
TRC | 250 mg | $200 | 12/16/2021 |
AK Scientific | 1 g | $131 | 12/16/2021 |
American Custom Chemicals | 10 g (95% purity) | $1,334.03 | 12/16/2021 |
Alichem | 1 g | $176.40 | 12/16/2021 |
These prices indicate that the compound is primarily marketed for research purposes rather than bulk industrial applications.
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